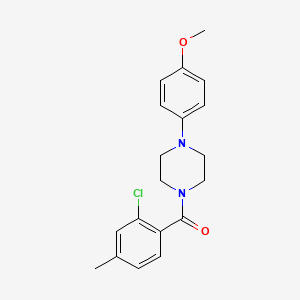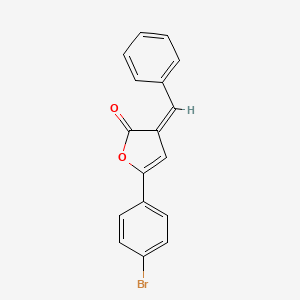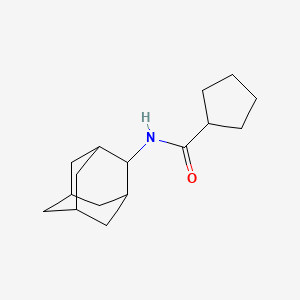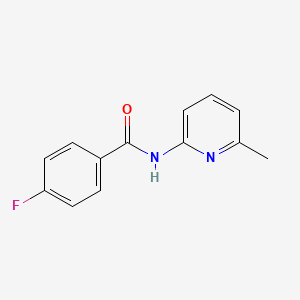
2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline, also known as 5-Methyl-2-(4-morpholinylcarbonyl)-4-oxo-1,2-dihydroquinoline-3-carboxylic acid (MQC), is a synthetic quinoline derivative that has been extensively studied for its potential applications in scientific research. MQC is a potent inhibitor of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription.
Applications De Recherche Scientifique
MQC has been extensively studied for its potential applications in cancer research. As a DNA topoisomerase II inhibitor, MQC has been shown to induce DNA damage and apoptosis in cancer cells. In addition, MQC has been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Mécanisme D'action
MQC exerts its biological effects by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. By inhibiting this enzyme, MQC induces DNA damage and apoptosis in cancer cells. In addition, MQC has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activity of nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
MQC has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential candidate for cancer therapy. In addition, MQC has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. However, the exact biochemical and physiological effects of MQC are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MQC in lab experiments is its potency as a DNA topoisomerase II inhibitor. This makes it a useful tool for studying the role of this enzyme in DNA replication and transcription. However, one limitation of using MQC is its potential toxicity, as it has been shown to induce DNA damage and apoptosis in normal cells as well as cancer cells.
Orientations Futures
There are several potential future directions for research on MQC. One area of interest is the development of more potent and selective inhibitors of DNA topoisomerase II. In addition, further investigation is needed to determine the exact biochemical and physiological effects of MQC, as well as its potential applications in cancer therapy and anti-inflammatory therapy. Finally, the development of more effective delivery systems for MQC may also be an area of future research.
Méthodes De Synthèse
The synthesis of MQC involves a multi-step process that begins with the reaction of 5-methyl-2-thiophenecarboxylic acid with thionyl chloride to form 5-methyl-2-thienyl chloride. This intermediate is then reacted with 4-morpholinecarbonyl chloride to yield 2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)thiophene. Finally, this compound is cyclized with phosphorus oxychloride to form MQC.
Propriétés
IUPAC Name |
[2-(5-methylthiophen-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-6-7-18(24-13)17-12-15(14-4-2-3-5-16(14)20-17)19(22)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWVTLUFKMXKDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(5-Methylthiophen-2-yl)quinolin-4-yl](morpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5716033.png)




![2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5716089.png)
![N-{4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5716096.png)
![methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate](/img/structure/B5716106.png)
![N-[4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B5716107.png)


![3-nitro-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B5716130.png)